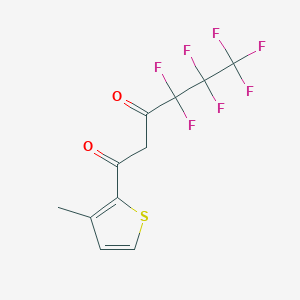

4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione

Description

This compound belongs to a class of highly fluorinated diketones known for their strong electron-withdrawing properties, making them ideal ligands for lanthanide coordination chemistry and precursors for specialty materials .

Properties

CAS No. |

575-93-9 |

|---|---|

Molecular Formula |

C11H7F7O2S |

Molecular Weight |

336.23 g/mol |

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione |

InChI |

InChI=1S/C11H7F7O2S/c1-5-2-3-21-8(5)6(19)4-7(20)9(12,13)10(14,15)11(16,17)18/h2-3H,4H2,1H3 |

InChI Key |

JVPMZBDOUZPNPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Introduction of the 3-methylthiophen-2-yl moiety onto a diketone backbone.

- Incorporation of the heptafluorinated alkyl chain at the β-diketone positions.

- Use of fluorinated acylating agents or fluorinated diketones as starting materials.

- Application of cross-coupling reactions or condensation reactions to assemble the molecule.

Stepwise Synthesis Approach

Synthesis of 5-(3-methylthiophen-2-yl)cyclohexane-1,3-dione (Precursor)

This intermediate, structurally related to the target compound, can be synthesized by:

- Condensation of cyclohexane-1,3-dione with 3-methylthiophen-2-carbaldehyde or suitable thiophene derivatives under basic or acidic conditions.

- Literature reports indicate its CAS number as 239131-32-9 and molecular formula C11H12O2S.

Introduction of the Heptafluoroalkyl Group

The incorporation of the heptafluorobutyl group (–C4F7) is typically achieved via:

- Reaction with perfluorobutyryl chloride or related perfluorinated acyl chlorides.

- Use of perfluorobutyryl-(2-thenoyl)methane derivatives as fluorinated diketone precursors.

Coupling of the Thiophene Ring and Fluorinated Hexanedione

- Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are often employed to attach thiophene boronic esters to halogenated fluorinated diketones or vice versa.

- For example, 4,4,5,5-tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane can be used as a boronic ester precursor in such couplings.

Final Cyclization and Purification

- The final fluorinated diketone is purified by column chromatography or recrystallization.

- Characterization is performed by NMR, mass spectrometry, and melting point determination.

Detailed Research Findings and Data Tables

Relevant Chemical Data of Related Compounds

Typical Reaction Conditions for Key Steps

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm the presence of fluorinated groups and thiophene ring.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation pattern.

- Infrared Spectroscopy (IR): To detect carbonyl groups and fluorinated moieties.

- Elemental Analysis: To confirm the fluorine content and overall composition.

- Melting Point Determination: For purity assessment.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Materials Science: Employed in the synthesis of advanced materials with unique electronic properties.

Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

Medicine: Explored for its potential as a drug delivery agent due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing effects, making the compound a strong ligand. This property is utilized in various catalytic and coordination chemistry applications. The molecular targets and pathways involved depend on the specific application and the metal ions used .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key structural analogues differ in the aryl/heteroaryl substituent attached to the heptafluorohexanedione backbone:

Key Observations:

- Electronic Effects : The 3-methylthiophen-2-yl group provides stronger electron-withdrawing capacity than furan or phenyl due to sulfur’s polarizability, enhancing ligand-to-metal charge transfer in lanthanide complexes .

- Acidity: Fluorinated β-diketones exhibit lower pKa (~3–4) compared to non-fluorinated analogues, facilitating deprotonation and metal chelation. Substituents like thiophene further modulate acidity .

Physical and Spectroscopic Properties

Biological Activity

4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its interactions within biological systems and potential therapeutic applications.

The compound is characterized by its heptafluorinated structure and a thiophenyl moiety. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of fluorine atoms, which can influence its biological interactions.

Biological Activity Overview

Research into the biological activity of fluorinated compounds suggests several potential mechanisms of action:

- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties. Studies have indicated that certain fluorinated derivatives can inhibit bacterial growth and may be effective against resistant strains.

- Cytotoxicity : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or disruption of cellular signaling pathways.

Antimicrobial Activity

A study published in PubMed examined various fluorinated compounds for their antimicrobial efficacy. The findings indicated that compounds similar to 4,4,5,5,6,6,6-heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione showed significant activity against Helicobacter pylori and other pathogenic bacteria .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards human tumor cell lines. For instance:

- Cell Lines Tested : A range of human cancer cell lines were subjected to treatment with varying concentrations of the compound.

- Results : The compound showed IC50 values in the low micromolar range for several cell lines, indicating potent cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 4.8 |

| A549 | 6.0 |

The precise mechanism by which 4,4,5,5,6,6,6-heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione exerts its biological effects is still being elucidated. However, potential mechanisms include:

- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to increased permeability and eventual cell death.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways within bacteria and cancer cells.

Q & A

Q. Q1. What are the standard synthetic routes for 4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione, and how are intermediates characterized?

Methodology :

- Synthesis : The compound is typically synthesized via condensation of fluorinated β-diketone precursors with heterocyclic thiophene derivatives. For example, Avetissov’s group (2016) developed ligands by reacting fluorinated diketones with 3-methylthiophene derivatives under anhydrous conditions .

- Characterization : Use nuclear magnetic resonance (NMR, , ), Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation. X-ray diffraction (XRD) is critical for structural elucidation, as seen in terbium(III) complexes .

Q. Q2. How does the compound behave as a ligand in coordination chemistry, and what metal ions are commonly studied?

Methodology :

- Coordination : The compound acts as a bidentate ligand via its diketone oxygen atoms. It forms stable complexes with lanthanides (e.g., Eu, Tb, Yb) and transition metals (e.g., La) due to strong Lewis acid-base interactions .

- Experimental Design : Titration with metal salts (e.g., EuCl) in ethanol/water mixtures, monitored by UV-Vis or fluorescence spectroscopy to determine binding constants. XRD confirms octahedral or square-planar geometries .

Advanced Research Questions

Q. Q3. What are the photophysical properties of lanthanide complexes derived from this ligand, and how do triplet energy levels influence luminescence efficiency?

Methodology :

- Energy Transfer : Measure the ligand’s singlet () and triplet () energy levels via low-temperature phosphorescence spectroscopy. For example, Avetissov’s group reported ≈ 20,000 cm, suitable for sensitizing Eu emission .

- Luminescence : Use time-resolved fluorescence to quantify quantum yields. Compare experimental data with density functional theory (DFT) calculations to correlate ligand structure with metal-centered emission efficiency .

Q. Q4. How does the ligand’s fluorinated backbone enhance NMR shift reagent performance in lanthanide complexes?

Methodology :

- NMR Applications : Fluorine substitution increases electron-withdrawing effects, improving paramagnetic anisotropy in complexes like Eu(L). Test shift magnitudes for substrates (e.g., alcohols, amines) using McConnell-Robertson equations to correlate ligand geometry with or chemical shift dispersion .

Q. Q5. What strategies optimize the ligand’s selectivity in solid-phase microextraction (SPME) for explosive detection?

Methodology :

- SPME Design : Coat fibers with La(dihed) polymers (lanthanum complexes of the ligand). Compare extraction efficiencies for nitroaromatics (e.g., TNT) vs. interferents (e.g., PAHs) using gas chromatography-mass spectrometry (GC-MS). Adjust fluorination degree to tune hydrophobicity and π-π interactions .

Q. Q6. How do the ligand’s pKa values (e.g., 4.18 for related fluorinated acids) influence its reactivity in aqueous vs. non-polar media?

Methodology :

Q. Q7. What computational methods validate the ligand’s structural and electronic properties in metal complexes?

Methodology :

- DFT/Molecular Dynamics : Optimize geometries using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer transitions. Validate against experimental XRD and spectroscopic data .

Q. Q8. How to resolve contradictions in reported luminescence lifetimes for terbium complexes of this ligand?

Methodology :

Q. Q9. What synthetic modifications improve ligand yield and purity for large-scale coordination studies?

Methodology :

Q. Q10. How to design experiments assessing the ligand’s thermal stability in high-temperature applications (e.g., OLEDs)?

Methodology :

- Thermogravimetric Analysis (TGA) : Heat samples under N to 500°C. Compare decomposition temperatures of free ligand vs. metal complexes. Pair with differential scanning calorimetry (DSC) to identify phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.